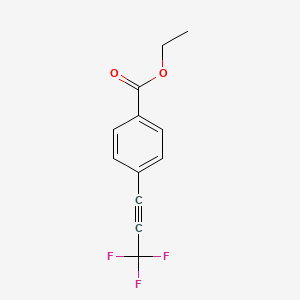

Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate

Vue d'ensemble

Description

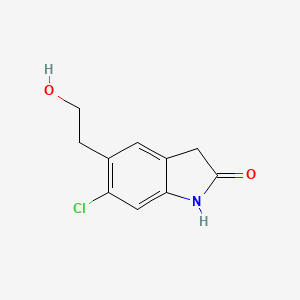

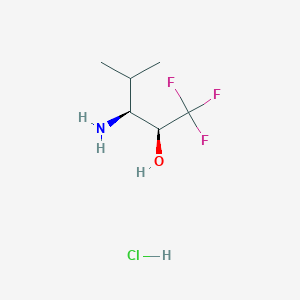

Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is a chemical compound with the formula C12H9F3O2 and a molecular weight of 242.19 . It is used for research purposes and is available for purchase from various suppliers .

Synthesis Analysis

The synthesis of Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate involves a cobalt-catalyzed cycloaddition of fluoroalkylated alkynes with diynes . The reaction is carried out in a nitrogen-filled glove box at 80°C for 3 hours . The reactants include zinc iodide, zinc powder, fluorinated alkyne, and diethyl dipropargylmalonate . After the reaction, the mixture is subjected to flash column chromatography using silica gel as stationary phase and CH2Cl2 as mobile phase . The residue is then purified by column chromatography to yield the final product .Molecular Structure Analysis

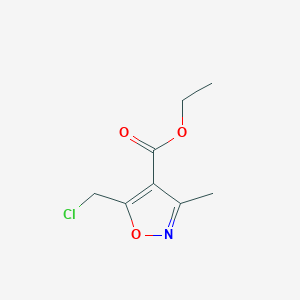

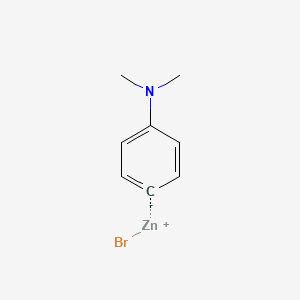

The molecular structure of Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is represented by the SMILES notation: CCOC(=O)C1=CC=C(C=C1)C#CC(F)(F)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is a cobalt-catalyzed cycloaddition . This reaction involves the addition of a fluoroalkylated alkyne to a diyne, resulting in the formation of the desired product .Applications De Recherche Scientifique

Synthesis and Antiplatelet Activity

- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives demonstrate significant antiplatelet activity, with one derivative showing a potent inhibitory effect on platelet aggregation and thromboxane formation from arachidonic acid, suggesting potential in antiplatelet drug development (Chen et al., 2008).

Hydrogen-Bonded Supramolecular Structures

- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is involved in forming hydrogen-bonded structures in various dimensions, highlighting its potential in crystallography and materials science (Portilla et al., 2007).

Liquid Crystalline Polysiloxanes

- Ethyl 4-[4-(allyloxy)benzoyloxy]benzoates exhibit high smectogen properties, important in the field of liquid crystal technology (Bracon et al., 2000).

Anti-Juvenile Hormone Activity

- Certain ethyl benzoate derivatives display anti-juvenile hormone activity, influencing the metamorphosis in silkworm larvae. This could have implications in pest control and understanding insect development (Yamada et al., 2016).

Optical Nonlinear Properties

- Schiff base compounds derived from ethyl-4-amino benzoate show promising optical nonlinear properties, relevant in the field of material sciences for developing new optical materials (Abdullmajed et al., 2021).

Synthesis of Novel Compounds

- The synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their biological activities offer insights into juvenile hormone regulation and potential applications in pest control (Furuta et al., 2010).

Electropolymerization and Electrochromic Properties

- Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate exhibits unique electropolymerization and electrochromic properties, useful in electronic and photonic applications (Hu et al., 2013).

Propriétés

IUPAC Name |

ethyl 4-(3,3,3-trifluoroprop-1-ynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-8-12(13,14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJSUSSAXSRUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460553 | |

| Record name | ethyl 4-trifluoroprop-1-ynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573979-96-1 | |

| Record name | ethyl 4-trifluoroprop-1-ynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)